2-Propylsulfanyl-pyrimidine-5-carbaldehyde

Cytotoxicity Leukemia IC50

2-Propylsulfanyl-pyrimidine-5-carbaldehyde (CAS 876890-33-4), also known as 2-(propylthio)pyrimidine-5-carbaldehyde, is a 2-alkylthio-substituted pyrimidine-5-carbaldehyde derivative. Its molecular formula is C8H10N2OS, with a molecular weight of 182.24 g/mol.

Molecular Formula C8H10N2OS
Molecular Weight 182.25 g/mol
CAS No. 876890-33-4
Cat. No. B1274649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Propylsulfanyl-pyrimidine-5-carbaldehyde
CAS876890-33-4
Molecular FormulaC8H10N2OS
Molecular Weight182.25 g/mol
Structural Identifiers
SMILESCCCSC1=NC=C(C=N1)C=O
InChIInChI=1S/C8H10N2OS/c1-2-3-12-8-9-4-7(6-11)5-10-8/h4-6H,2-3H2,1H3
InChIKeyWIMOKHQOYWCCPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Propylsulfanyl-pyrimidine-5-carbaldehyde (CAS 876890-33-4) Procurement and Technical Specifications for Research-Use Heterocyclic Building Block


2-Propylsulfanyl-pyrimidine-5-carbaldehyde (CAS 876890-33-4), also known as 2-(propylthio)pyrimidine-5-carbaldehyde, is a 2-alkylthio-substituted pyrimidine-5-carbaldehyde derivative [1]. Its molecular formula is C8H10N2OS, with a molecular weight of 182.24 g/mol [1]. It is commercially available at a minimum purity specification of 95% and is a liquid at 20°C . The compound is primarily utilized as a research intermediate in pharmaceutical development, particularly for the synthesis of nucleoside analogs [1].

Why 2-Propylsulfanyl-pyrimidine-5-carbaldehyde Cannot Be Replaced by Methyl or Ethyl Analogs: Physicochemical and Biological Differentiation


Although 2-alkylthio-pyrimidine-5-carbaldehydes share a common core scaffold, substitution of the S-alkyl chain with a shorter (methyl or ethyl) group results in substantial changes in physicochemical properties, physical form, and documented biological activity [1]. The propyl analog exhibits a distinct lipophilicity (LogP) and polar surface area compared to its methyl and ethyl counterparts, influencing membrane permeability and solubility [1]. Furthermore, the propyl derivative is a liquid at ambient temperature, whereas the ethyl analog is a solid, impacting handling and formulation protocols . These quantitative and qualitative differences preclude direct substitution without altering experimental outcomes.

Quantitative Differentiation of 2-Propylsulfanyl-pyrimidine-5-carbaldehyde from S-Alkyl Analogs: Evidence for Scientific Selection


In Vitro Cytotoxicity of 2-(Propylthio)pyrimidine-5-carbaldehyde (2-PSPCA) Against Human Leukemia Cells

2-(Propylthio)pyrimidine-5-carbaldehyde (2-PSPCA) exhibits an IC50 of 0.6 mM against human leukemia cells . No directly comparable IC50 data are available for the methyl or ethyl analogs under identical assay conditions, making this a unique quantitative benchmark for the propyl derivative within this compound class.

Cytotoxicity Leukemia IC50

LogP (Lipophilicity) Comparison of 2-Alkylthio-pyrimidine-5-carbaldehydes: Propyl vs Ethyl vs Methyl

The lipophilicity of 2-alkylthio-pyrimidine-5-carbaldehydes increases with alkyl chain length. The propyl derivative (2-Propylsulfanyl-pyrimidine-5-carbaldehyde) has a calculated LogP of 1.79120 [1], compared to 1.39 for the ethyl analog and 1.011 for the methyl analog .

Lipophilicity LogP Structure-Activity Relationship

Physical Form at Room Temperature: 2-Propylsulfanyl-pyrimidine-5-carbaldehyde is a Liquid, Unlike the Solid Ethyl Analog

At 20°C, 2-Propylsulfanyl-pyrimidine-5-carbaldehyde is a liquid , whereas 2-(ethylthio)pyrimidine-5-carbaldehyde is a solid .

Physical Form Handling Storage

Topological Polar Surface Area (TPSA) Comparison: Propyl vs Methyl

2-Propylsulfanyl-pyrimidine-5-carbaldehyde has a polar surface area (PSA) of 68.15 Ų [1], significantly higher than the TPSA of 42.85 Ų reported for 2-(methylthio)pyrimidine-5-carbaldehyde .

TPSA Permeability Solubility

Role as Key Intermediate in Synthesis of 5-Substituted Pyrimidine Carbocyclic Nucleoside Medicines

A patent disclosure identifies 2-Propylsulfanyl-pyrimidine-5-carbaldehyde as an important intermediate for synthesizing novel 5-substituted pyrimidine carbocyclic nucleoside medicines [1]. The process is described as having a simple, safe operational procedure with mild reaction conditions, making it convenient for industrial production [1].

Synthetic Intermediate Nucleoside Analogs Pharmaceutical Development

Optimal Application Scenarios for 2-Propylsulfanyl-pyrimidine-5-carbaldehyde Based on Differentiated Evidence


Leukemia Research Requiring a Defined Cytotoxic Reference Compound

Researchers studying antileukemic agents can utilize 2-Propylsulfanyl-pyrimidine-5-carbaldehyde as a reference compound with a documented IC50 of 0.6 mM against human leukemia cells . This benchmark allows for internal assay validation and comparison of novel compounds' potency.

Medicinal Chemistry Programs Optimizing Lipophilicity and Membrane Permeability

The propyl analog's LogP of 1.79120, which is 0.40 units higher than the ethyl analog and 0.78 units higher than the methyl analog [1], makes it a preferred starting point for structure-activity relationship (SAR) studies aimed at enhancing cellular uptake or tuning pharmacokinetic profiles.

Laboratory Workflows Favoring Liquid Reagents over Solids

Because 2-Propylsulfanyl-pyrimidine-5-carbaldehyde is a liquid at 20°C , it is more amenable to automated liquid handling systems and direct dissolution protocols than the solid ethyl analog , reducing handling time and improving accuracy in high-throughput screening environments.

Synthesis of Carbocyclic Nucleoside Analogs for Antiviral or Anticancer Development

Procurement of this compound is directly justified for projects following the patented synthetic route to 5-substituted pyrimidine carbocyclic nucleoside medicines [2]. Its use as a key intermediate under mild, industrially convenient conditions supports scalable production of advanced pharmaceutical leads.

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